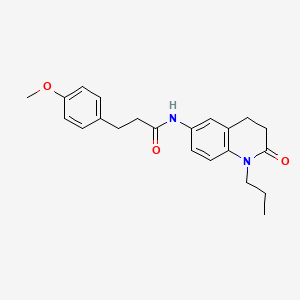![molecular formula C13H18N4O B2973257 N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1797033-64-7](/img/structure/B2973257.png)
N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CCMP, and it has been studied for its potential use in various fields, including medicine and agriculture. CCMP is a pyrazole derivative that has shown promising results in different studies, making it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of CCMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CCMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. CCMP has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects
CCMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCMP inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. CCMP has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, CCMP has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCMP in lab experiments is that it has shown promising results in various studies, making it a subject of interest for many researchers. Another advantage is that CCMP is relatively easy to synthesize, making it readily available for use in experiments. One limitation of using CCMP in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on CCMP. One direction is to further investigate its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of CCMP and its effects in different experimental settings. Finally, future research should focus on developing new derivatives of CCMP that have improved properties and greater efficacy in various applications.
Synthesemethoden
The synthesis of CCMP involves several steps, including the reaction of 1-(cyclopropyl)ethylamine with ethyl acetoacetate to form 1-(cyclopropyl)ethyl-3-oxobutanoate. The product is then reacted with hydrazine hydrate to form 1-(cyclopropyl)ethyl-3-hydrazinobutanoate. The final step involves the reaction of 1-(cyclopropyl)ethyl-3-hydrazinobutanoate with acetic anhydride and cyanogen bromide to form CCMP.
Wissenschaftliche Forschungsanwendungen
CCMP has been studied for its potential use in various fields, including medicine, agriculture, and environmental science. In medicine, CCMP has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. CCMP has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, CCMP has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In environmental science, CCMP has been studied for its potential use in the removal of heavy metals from contaminated soils and water.
Eigenschaften
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)10-6-12(17(3)16-10)13(18)15-11(7-14)9-4-5-9/h6,8-9,11H,4-5H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOOEXFNFBDDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC(C#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

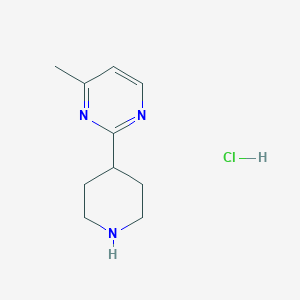
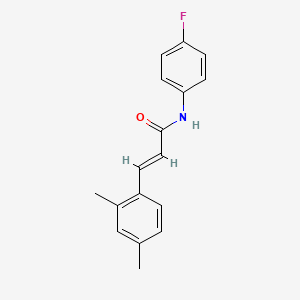
![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2973178.png)
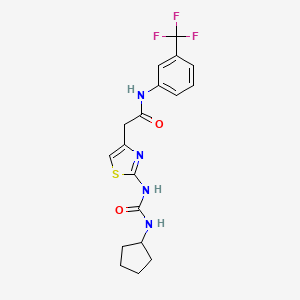
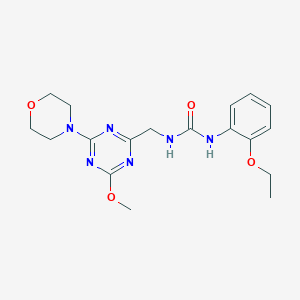
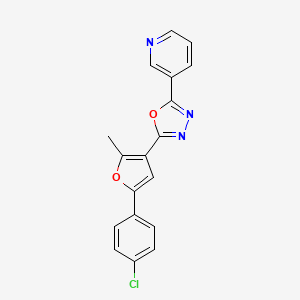
![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)
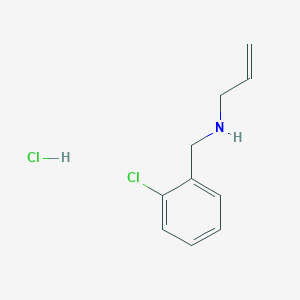
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone](/img/structure/B2973190.png)
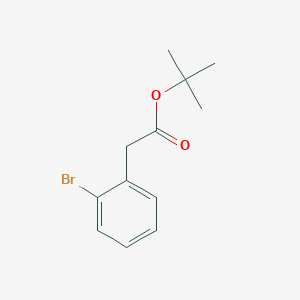
![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)
